molecular formula C34H50Cl2N2 B000028 Diquine CAS No. 3563-63-1

Diquine

Cat. No. B000028
CAS RN: 3563-63-1
M. Wt: 557.7 g/mol
InChI Key: WOUMHLGSMDVJHS-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of "Diquine" and related compounds often involves complex chemical reactions, including cycloaddition and rearrangement strategies. For instance, Hashimoto et al. (2002) developed a novel method for the synthesis of diquinanes by employing a combination of pinacol-type rearrangement and efficient anionic [1,3] rearrangement strategies, showcasing the synthesis of unique diquinanes possessing four continuous methyl groups on the convex of the diquinane skeleton (Hashimoto et al., 2002). Additionally, Li et al. (2020) highlighted recent advances in the total synthesis of diquinane-containing natural products, demonstrating a variety of elegant strategies for constructing the diquinane ring system (Li et al., 2020).

Molecular Structure Analysis

The molecular structure of "Diquine" is crucial for understanding its chemical properties and potential applications. Yilmaz et al. (2017) performed a conformational analysis of 3,5-Di-tert-butyl-o-benzoquinone, using computational methods to calculate molecular structural parameters and vibrational frequencies, providing insight into the molecular structure and spectroscopic properties of the compound (Yilmaz et al., 2017).

Chemical Reactions and Properties

The chemical reactions and properties of "Diquine" involve its interaction with various reagents and conditions. Kang et al. (2011) developed a tandem cycloaddition strategy for forming triquinanes from linear allenyl diazo compounds, showcasing the versatility and efficiency of this approach for synthesizing complex molecules (Kang et al., 2011). Valgimigli et al. (2008) investigated the unusual reaction of semiquinone radicals with molecular oxygen, elucidating the reaction mechanism and providing insights into the antioxidant behavior of hydroquinones (Valgimigli et al., 2008).

Scientific research applications

  • Welfare of Horses in Research: Consideration of ambient conditions and environmental enrichment is crucial for equine subjects in research, ensuring their welfare and the quality of experimental data (Jonckheer-Sheehy & Houpt, 2015).

  • Equine Proteomics: Proteomic analysis of equine body fluids aids in identifying biomarkers for diseases that are challenging to diagnose, thereby improving equine health (Chiaradia & Miller, 2020).

  • Equine Clinical Genomics: The domestic horse genome sequence has enabled the development of tools for studying inherited diseases, aiding clinicians in breeding and clinical decision-making (Brosnahan, Brooks, & Antczak, 2010).

  • Genome-Enabled Discoveries: Advances in genomics spur research in nutrition, reproduction, and exercise physiology, though they also pose challenges in education and communication with stakeholders (Brooks, 2021).

  • Stem Cell Therapies: Research in equine orthopedics and stem cell characterization is crucial for clinical applications in human medicine (Burk, Badylak, Kelly, & Brehm, 2013).

  • Equine Emotion Assessment: Understanding equine emotions through physiological, behavioral, and cognitive indicators is vital for evaluating their experiences during work (Hall et al., 2018).

  • Equine Immunology: This field focuses on controlling infectious diseases and immunopathologic conditions in horses (Marti et al., 2003).

  • Assisted Reproduction: Advances include oocyte maturation, intracytoplasmic sperm injection, and cloning, crucial for equine breeding programs (Hinrichs, 2016).

  • Gait Analysis: This is key for improving profitability in racing and riding by reducing lameness and training costs (Barrey, 1999).

  • Genomic Applications in Breeding: Genomics in horse breeding has implications for future breeding schemes, especially in sport horses (Stock, Jönsson, Ricard, & Mark, 2016).

properties

IUPAC Name

3-benzyl-1-[6-(3-benzyl-1-azoniabicyclo[2.2.2]octan-1-yl)hexyl]-1-azoniabicyclo[2.2.2]octane;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H50N2.2ClH/c1(9-19-35-21-15-31(16-22-35)33(27-35)25-29-11-5-3-6-12-29)2-10-20-36-23-17-32(18-24-36)34(28-36)26-30-13-7-4-8-14-30;;/h3-8,11-14,31-34H,1-2,9-10,15-28H2;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUMHLGSMDVJHS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2(CCC1C(C2)CC3=CC=CC=C3)CCCCCC[N+]45CCC(CC4)C(C5)CC6=CC=CC=C6.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50957015
Record name 1,1'-(Hexane-1,6-diyl)bis(3-benzyl-1-azabicyclo[2.2.2]octan-1-ium) dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50957015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinuclidinium, 1,1'-hexamethylenebis(3-benzyl-, dichloride

CAS RN

3563-63-1
Record name Quinuclidinium, 1,1'-hexamethylenebis(3-benzyl-, dichloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-(Hexane-1,6-diyl)bis(3-benzyl-1-azabicyclo[2.2.2]octan-1-ium) dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50957015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
DS Choudhury - The Indian Journal of Pediatrics, 1985 - Springer
Chloroquine still remains the drug of choice for the treatment of malaria. Due to incipient resistance in P. falciparum to chloroquine, the dose of the drug has to be increased. Diagnosis …
Number of citations: 7 link.springer.com
K Liu, B Hong, S Wang, F Lou, Y You, R Hu, A Shafqat… - Molecules, 2023 - mdpi.com
… Meanwhile, the common use of cepharanthine with chloroquine (CQ), benfluralin (LUM), atovaquone (ATO), piperaquine (PPQ), and monodesethylamino diquine (MdAQ) increased the …
Number of citations: 8 www.mdpi.com
A Van Biljon, M Labuschagne… - … Scandinavica, Section B …, 2010 - Taylor & Francis
The aim of this study was to investigate the potential of simple sequence repeats as genetic markers in five species of the Solanum nigrum complex found in South Africa as well as their …
Number of citations: 13 www.tandfonline.com
JM Makhzoumi - Landscape culture–Culturing landscapes. The …, 2015 - books.google.com
The English word ‘landscape’originated in European cultures initially implying a rural ‘tract’, a section of the countryside (Makhzoumi and Pungetti, 1999). Over time, such earth-bound …
Number of citations: 22 books.google.com
QL Wu, Y Li, F Yang - Psychosom Med Res, 2022 - tmrjournals.com
… attenuated diquine-induced cell death and mitochondrial depolarization, reduced oxidative damage, and partially reversed the decrease of mRNA levels of CyclinD1, CDK4, CDK6, …
Number of citations: 2 www.tmrjournals.com
J Makhzoumi - RaumFragen: Stadt–Region–Landschaft, 2015 - Springer
The English word ‘landscape’originated in European cultures initially implying a rural ‘tract’, a section of the countryside (Makhzoumi and Pungetti, 1999). Over time, such earth-bound …
Number of citations: 5 link.springer.com
B Rosenstock, HJ Gais, E Herrmann… - European journal of …, 1998 - Wiley Online Library
A successful new strategy for the asymmetric synthesis of pentalenolactone E (2a) and pentalenolactone F (2b) has been developed. This strategy involves the assembly of ring A of 2a …
M Piscitello - digitalcommons.daemen.edu
A ssociate Dean Gannaway is the new Associate Dean for Student Affairs who supervises the Director of Housing, Student Abtivites, the Athletic Director, and Student Health Services. …
Number of citations: 0 digitalcommons.daemen.edu
L Bowden - digitalcommons.daemen.edu
The ceremony was 20 minutes long with each dignitary saying a few words about the impact of the gym on the com munity. President Marshall expressed great thanks for all who helped …
Number of citations: 0 digitalcommons.daemen.edu
H Habronemiasis - Springer
Number of citations: 0

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